1-Methanesulfonyl-naphthalene

説明

BenchChem offers high-quality 1-Methanesulfonyl-naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methanesulfonyl-naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

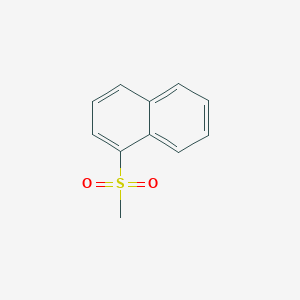

Structure

3D Structure

特性

IUPAC Name |

1-methylsulfonylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVUMLFYFNKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458717 | |

| Record name | 1-Methanesulfonyl-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54108-51-9 | |

| Record name | 1-Methanesulfonyl-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: 1-Methanesulfonyl-naphthalene (CAS 54108-51-9)

[1]

Executive Summary

1-Methanesulfonyl-naphthalene (also known as methyl 1-naphthyl sulfone or 1-mesylnaphthalene) is a bicyclic aromatic sulfone characterized by the attachment of a highly electron-withdrawing methylsulfonyl group (-SO₂Me) to the C1 position of the naphthalene ring.[1] This compound serves as a pivotal intermediate in the synthesis of 5-HT₆ receptor antagonists , COX-2 inhibitors , and photoacid generators (PAGs) for lithography.[1] Its unique electronic properties—specifically the peri-interaction between the sulfone oxygens and the H-8 proton—make it a subject of significant interest in mechanistic organic chemistry and transition-metal-catalyzed desulfitative coupling reactions.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 54108-51-9 |

| IUPAC Name | 1-(Methylsulfonyl)naphthalene |

| Synonyms | Methyl 1-naphthyl sulfone; 1-Mesylnaphthalene |

| Molecular Formula | C₁₁H₁₀O₂S |

| Molecular Weight | 206.26 g/mol |

| Structure | Naphthalene ring substituted at C1 with -SO₂CH₃ |

| Physical State | White to off-white crystalline solid |

| Melting Point | ~104–106 °C (Typical for aryl methyl sulfones; Note: 2-isomer mp is 142°C) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Partition Coeff.[1][2][3][4][5][6] (LogP) | ~2.4 (Predicted) |

Structural Insight: The Peri-Effect

Unlike its 2-isomer, 1-methanesulfonyl-naphthalene exhibits a significant peri-interaction between the sulfonyl group at C1 and the proton at C8.[1] This steric crowding forces the sulfonyl group to rotate out of the plane of the naphthalene ring, slightly reducing conjugation but enhancing the lability of the C1-S bond in metal-catalyzed cross-coupling reactions.[1]

Synthesis & Manufacturing Protocols

The synthesis of 1-methanesulfonyl-naphthalene is primarily achieved through the oxidation of its sulfide precursor.[1] This method is preferred for its high yield and operational simplicity.

Method A: Oxidation of 1-(Methylthio)naphthalene (Standard)

This protocol utilizes m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst to oxidize the sulfide to the sulfone.[1]

Reagents:

-

1-(Methylthio)naphthalene (Precursor)[1]

-

m-Chloroperbenzoic acid (mCPBA, 77% max) OR H₂O₂/Na₂WO₄[1]

-

Dichloromethane (DCM)[1]

-

Saturated NaHCO₃ solution

Protocol:

-

Dissolution: Dissolve 1-(methylthio)naphthalene (1.0 eq) in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0 °C in an ice bath.

-

Addition: Slowly add mCPBA (2.2 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide (Rf ~0.8) should disappear, and the sulfone (Rf ~0.3) should appear.

-

Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

-

Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Method B: Sulfinylation-Alkylation (Alternative)

Reaction of sodium 1-naphthalenesulfinate with methyl iodide (MeI) in DMF.[1]

-

Mechanism: S-alkylation of the sulfinate anion.

-

Utility: Avoids oxidation steps; useful if the sulfinate is the available starting material.

Figure 1: Synthetic pathways to 1-methanesulfonyl-naphthalene. The oxidative route (top) is most common, while the alkylation route (bottom) offers an alternative for specific substrates.

Reactivity & Mechanistic Insights[1]

The sulfonyl group (-SO₂Me) is a strong electron-withdrawing group (EWG) that profoundly alters the reactivity of the naphthalene core.[1]

Electrophilic Aromatic Substitution (EAS)

-

Deactivation: The C1-sulfonyl group strongly deactivates the ring towards electrophilic attack.

-

Regioselectivity: Substitution occurs primarily at the C5 or C8 positions (the other ring) or at C3 (meta to the sulfone), avoiding the electron-deficient C2 and C4 positions. Nitration typically yields a mixture of 5-nitro and 8-nitro isomers.[1]

Directed Ortho-Metalation (DoM)

The sulfone group is a powerful Directed Metalation Group (DMG) .[1] Treatment with n-butyllithium (n-BuLi) leads to lithiation at the C2 position (ortho).[1]

-

Utility: This allows for the introduction of electrophiles (CHO, I, SiMe₃) at the C2 position, enabling the synthesis of 1,2-disubstituted naphthalenes that are difficult to access otherwise.[1]

Nickel-Catalyzed Desulfitative Coupling

Recent advances in catalysis have utilized 1-methanesulfonyl-naphthalene as an electrophile in cross-coupling reactions.[1]

-

Mechanism: Oxidative addition of a Ni(0) catalyst into the C1-S bond, followed by extrusion of SO₂ and coupling with an aryl boronic acid or Grignard reagent.

-

Significance: This transforms the sulfone from a directing group into a "traceless" activating group.

Figure 2: Divergent reactivity profiles of 1-methanesulfonyl-naphthalene.[1]

Applications in Drug Discovery & Materials[3]

Medicinal Chemistry: 5-HT₆ Antagonists

The naphthyl sulfone moiety is a pharmacophore found in potent 5-HT₆ receptor antagonists , which are investigated for the treatment of Alzheimer's disease and cognitive disorders.[1] The sulfone group mimics the hydrogen-bonding capability of sulfonamides but with improved metabolic stability.

-

Role: The rigid naphthalene core provides π-stacking interactions within the receptor pocket, while the sulfone oxygen atoms accept hydrogen bonds from residues like Ser or Thr.

COX-2 Inhibitors

Substituted naphthyl sulfones have been explored as bioisosteres for the sulfonamide group in COX-2 inhibitors (similar to Celecoxib).[1] The 1-methanesulfonyl group fits into the hydrophobic side pocket of the COX-2 enzyme, providing selectivity over COX-1.[1]

Photoacid Generators (PAGs)

In photolithography, sulfone derivatives are used as non-ionic photoacid generators. Upon UV irradiation, the C-S bond can undergo homolysis or rearrangement to generate sulfonic acids, which catalyze the deprotection of photoresists.

Analytical Characterization

To validate the identity of synthesized 1-methanesulfonyl-naphthalene, the following spectral data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

-

IR Spectroscopy (ATR):

-

1300–1320 cm⁻¹: Asymmetric SO₂ stretch (Strong).

-

1140–1160 cm⁻¹: Symmetric SO₂ stretch (Strong).

-

-

Mass Spectrometry (EI/ESI):

-

m/z 206 [M]⁺: Molecular ion.

-

m/z 127 [M - SO₂Me]⁺: Naphthyl cation fragment (loss of methanesulfonyl radical).[1]

-

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7] |

| STOT-SE | Category 3 | H335: May cause respiratory irritation.[1][7] |

Handling Precautions:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

- Drabowicz, J., et al. "Oxidative conversions of organic sulfur compounds." Current Organic Chemistry, 2003.

-

Ni-Catalyzed Cross-Coupling

-

Developing selective cross coupling methodology using nickel catalysis. Macquarie University, 2022. Link (Describes 1-methanesulfonylnaphthalene as a substrate for C-S activation).

-

-

Medicinal Chemistry (COX-2)

-

Structural Properties

Sources

- 1. Guanosine (CAS 118-00-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Methanesulfonyl-naphthalene | C11H10O2S | CID 11206535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,4-Bis(methylsulfanyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Biological Activity and Technical Applications of Naphthalene Methyl Sulfones

[1]

Executive Summary

Naphthalene methyl sulfones (e.g., 1- or 2-(methylsulfonyl)naphthalene) are a class of organosulfur compounds characterized by the fusion of a naphthalene ring with a methyl sulfone (–SO₂CH₃) moiety. Unlike their parent methylnaphthalenes, which are primarily studied for environmental toxicity, naphthalene methyl sulfones function as critical electronic tuning scaffolds in medicinal chemistry.

Their primary biological utility lies in their strong electron-withdrawing nature (

Chemical Identity & Structural Properties

The sulfone group imparts unique physicochemical properties to the lipophilic naphthalene core, enhancing metabolic stability against oxidative degradation while increasing polar surface area.

| Property | 1-(Methylsulfonyl)naphthalene | 2-(Methylsulfonyl)naphthalene |

| CAS Registry | 13244-44-5 | 35330-75-7 |

| Molecular Formula | C₁₁H₁₀O₂S | C₁₁H₁₀O₂S |

| Molecular Weight | 206.26 g/mol | 206.26 g/mol |

| Electronic Effect | Strong Electron Withdrawing (–I, –R) | Strong Electron Withdrawing (–I, –R) |

| Metabolic Stability | High (Resistant to CYP epoxidation) | High |

| Solubility | Low (Water), High (DMSO, DCM) | Low (Water), High (DMSO, DCM) |

Pharmacological Mechanisms

Hypoxia-Activated Prodrug Tuning

In oncology, the efficacy of bioreductive drugs (e.g., nitroaromatics) depends on their one-electron reduction potential (

-

Mechanism: The methyl sulfone group withdraws electron density from the naphthalene ring. When attached to a nitro-naphthalene prodrug, it raises the reduction potential, making the compound easier to reduce by intracellular reductases (like P450 reductase) specifically in hypoxic tumor environments .

-

Outcome: Selective cytotoxicity in oxygen-deprived tumor cells while remaining inert in well-oxygenated normal tissue.

DPP-4 Inhibition (Metabolic Disease)

Derivatives of naphthalene methyl sulfones (specifically benzoyl-substituted analogs) have demonstrated potency as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

-

Binding Mode: The sulfone moiety often engages in hydrogen bonding with the active site residues (e.g., Tyr547 or Glu205) of the DPP-4 enzyme, while the naphthalene ring fills the hydrophobic S1 or S2 pockets.

-

Activity: Inhibition prevents the degradation of GLP-1, improving glucose homeostasis.

COX-2 Inhibition

Similar to the diaryl sulfone class (e.g., Rofecoxib), naphthalene methyl sulfones can serve as a scaffold for Cyclooxygenase-2 (COX-2) inhibition. The bulky naphthalene group provides selectivity for the larger COX-2 hydrophobic channel compared to COX-1.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylsulfonyl)naphthalene

Objective: Synthesis of the core scaffold via oxidation of the sulfide precursor. Principle: Chemoselective oxidation of sulfide to sulfone using Green chemistry principles (Molybdate/H₂O₂).

Reagents:

-

2-(Methylthio)naphthalene (1.0 eq)

-

Hydrogen Peroxide (30% w/v, 5.0 eq)

-

Ammonium Molybdate tetrahydrate (Catalyst, 0.05 eq)

-

Ethanol (Solvent)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-(methylthio)naphthalene in 20 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: Add 0.5 mmol of Ammonium Molybdate tetrahydrate to the solution.

-

Oxidation: Dropwise add 50 mmol of H₂O₂ (30%) over 20 minutes while stirring at room temperature.

-

Note: The reaction is exothermic; use an ice bath if temperature exceeds 40°C.

-

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The sulfide spot (Rf ~0.8) should disappear, and the sulfone spot (Rf ~0.3) should appear.[2]

-

Quenching: Cool to room temperature and pour the mixture into 100 mL of ice-cold water.

-

Isolation: The product will precipitate as a white solid. Filter under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

-

Validation: Confirm structure via ¹H-NMR (Singlet at ~3.12 ppm for –SO₂CH₃).

Protocol B: In Vitro Cytotoxicity Assay (Hypoxia Selectivity)

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) of naphthalene methyl sulfone derivatives.

Materials:

-

Cell Lines: A549 (Lung carcinoma), HT-29 (Colorectal).

-

Conditions: Normoxia (21% O₂) vs. Hypoxia (0.1% O₂, 5% CO₂, Bal N₂).

-

Reagent: MTT or Alamar Blue.

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Drug Treatment: Treat cells with serial dilutions (0.1 nM – 100 µM) of the test compound.

-

Incubation:

-

Plate A (Normoxia): Incubate for 4h in standard incubator.

-

Plate B (Hypoxia): Incubate for 4h in a hypoxia chamber (0.1% O₂).

-

-

Washout: Remove drug-containing media, wash with PBS, and replace with fresh media. Incubate both plates in Normoxia for an additional 72h.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read Absorbance at 570 nm.

-

Calculation: Calculate IC₅₀ for both conditions.

-

Target: HCR > 10 indicates significant hypoxia selectivity.

-

Data Visualization

Pathway: Synthesis and Metabolic Activation

The following diagram illustrates the synthesis of the sulfone scaffold and its subsequent activation in a hypoxic tumor environment.

Caption: Synthesis of the sulfone scaffold and its mechanism as a hypoxia-activated switch. In normal tissue, the radical intermediate is re-oxidized (futile cycle), preventing toxicity. In hypoxia, it fragments to the active cytotoxin.

References

-

Minami, T., Tokumasu, S., & Hirao, I. (1985).[3][4] Reactions of Vinylphosphonates. 3. One-Pot Synthesis of Dienes and Their Analogues from Vinylphosphonates, Aldehydes and Diethyl Phosphonate.[3][4] Bulletin of the Chemical Society of Japan. Link

-

Tercel, M., et al. (2009). Nitrochloromethylbenzindolines (nitroCBIs): A new class of hypoxia-activated prodrugs for antitumor therapy.[1] Journal of Medicinal Chemistry. Link

-

LookChem. (2024). Naphthalene, 2-(methylsulfonyl)- Product Information and Synthesis. Link

-

BenchChem. (2025).[2][5] Application Notes and Protocols for Sulfone Synthesis. Link

-

Google Patents. (2021). 5-aroylnaphthalene derivatives as DPP-4 inhibitors. Patent CN113801087B. Link

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-Mesylnaphthalene

Topic: Solubility Profiling & Thermodynamic Analysis of 1-Mesylnaphthalene Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre-formulation Scientists.

Executive Summary & Strategic Importance

1-Mesylnaphthalene (1-(methylsulfonyl)naphthalene, CAS: 606-23-5) represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in various sulfonamide-class inhibitors and a key intermediate in the synthesis of naphthalene-based functional materials.

Its physicochemical profile is defined by a "push-pull" conflict: the highly polar, hydrophilic sulfone moiety (

For drug development professionals, understanding the solubility of 1-mesylnaphthalene is not merely about dissolution—it is the gatekeeper for:

-

Process Efficiency: Selecting the optimal solvent for nucleophilic aromatic substitutions.

-

Purification: Designing cooling crystallization cycles with maximum yield.

-

Bioavailability: Predicting dissolution rates in lipophilic biological media.

This guide provides a rigorous framework for determining, modeling, and predicting the solubility of 1-mesylnaphthalene, grounded in thermodynamic theory and validated by dynamic laser monitoring protocols.

Theoretical Framework: Thermodynamic Modeling

To move beyond empirical observation to predictive capability, the solubility of 1-mesylnaphthalene must be analyzed through thermodynamic models. These models correlate mole fraction solubility (

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of rigid organic solids like sulfones in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of 1-mesylnaphthalene.[1]

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression analysis of experimental data.

-

Interpretation: Parameter

reflects the enthalpy of solution, while

-

The van't Hoff Analysis

For rapid estimation of the enthalpy of dissolution (

Scientific Insight: If the plot of

Predicted Solubility Profile & Solvent Selection

Note: While specific experimental datasets for 1-mesylnaphthalene are niche, the following profile is derived from structural analogs (Methyl phenyl sulfone) and thermodynamic principles of aryl sulfones.

Table 1: Solvent Class Suitability for 1-Mesylnaphthalene

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Application | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Reaction Medium | Strong dipole-dipole interactions stabilize the sulfone group; disrupts crystal lattice energy effectively. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction / Work-up | Excellent solvation of the naphthalene ring via dispersion forces; moderate interaction with sulfone. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Crystallization | "Goldilocks" zone: Soluble at boiling point, significantly less soluble at |

| Alcohols | Methanol, Ethanol, IPA | Low-to-Moderate | Anti-Solvent | Hydrogen bonding network of solvent resists disruption by the hydrophobic naphthalene ring. Solubility increases sharply with |

| Non-Polar | Hexane, Heptane | Negligible | Wash / Precipitation | Lack of polar interactions makes these excellent anti-solvents to force precipitation. |

| Aromatic | Toluene, Xylene | Moderate-High | Scale-up Synthesis |

Validated Experimental Protocol: Dynamic Laser Monitoring

Traditional gravimetric methods (shake-flask) are prone to sampling errors, filter clogging, and temperature fluctuations. The Dynamic Laser Monitoring Method is the self-validating standard for precise solubility determination.

Principle

The method detects the phase transition (solid dissolution) by monitoring the intensity of a laser beam passing through the solution. As the solid dissolves, light scattering decreases; at the saturation point, transmittance maximizes.

Step-by-Step Methodology

-

Preparation:

-

Calibrate the jacketed glass vessel (50-100 mL) with a circulating water bath (precision

). -

Weigh solvent (

) accurately (

-

-

Solute Addition:

-

Add a known mass of 1-mesylnaphthalene (

) in excess of expected solubility at the starting temperature ( -

Validation Step: Ensure magnetic stirring is sufficient to suspend particles but not create a vortex that entrains air bubbles (which scatter laser light).

-

-

Dynamic Heating:

-

Ramp temperature at a slow rate (e.g.,

). -

Continuously record Laser Transmittance (

) vs. Temperature (

-

-

Endpoint Determination:

-

The solubility temperature (

) is defined as the point where the transmittance curve plateaus (slope -

Calculation: Mole fraction

is calculated for the known mass ratio at

-

-

Repetition:

-

Add more solute to the same vessel (increasing concentration) and repeat the heating ramp to find the next

. This minimizes solvent waste.

-

Workflow Diagram

Figure 1: The Dynamic Laser Monitoring workflow allows for continuous data collection with high precision, eliminating filtration steps.

Strategic Application: Purification Logic

The solubility data directly informs the purification strategy. For 1-mesylnaphthalene, a "Cooling + Anti-solvent" hybrid approach is often most effective due to its steep solubility curve in organic mixtures.

Decision Logic for Process Chemists

Figure 2: Solvent selection logic based on impurity polarity relative to the 1-mesylnaphthalene scaffold.

References

-

Jouyban, A., et al. (2015). "An automated system for determining drug solubility based on laser monitoring technique."[2] Journal of Laboratory Automation. Link

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

-

NIST Chemistry WebBook. "Thermophysical Properties of Naphthalene Derivatives." National Institute of Standards and Technology.[1] Link

-

ChemImpex. "Methyl phenyl sulfone (Analogous Properties)." Chemical Data Sheet. Link

Sources

Thermodynamic Stability of 1-Substituted Naphthalene Sulfones: A Mechanistic & Practical Guide

This guide provides an in-depth technical analysis of the thermodynamic stability of 1-substituted naphthalene sulfones, designed for researchers in organic chemistry and drug development.

Executive Summary

In the design of naphthalene-based pharmacophores and materials, the position of substitution is not merely a structural choice but a thermodynamic determinant. 1-substituted naphthalene sulfones represent a classic case of "kinetic trapping." While often accessible via low-temperature electrophilic substitution or transition-metal catalysis, they possess a significantly higher ground-state energy than their 2-substituted counterparts.

This instability arises primarily from the peri-interaction (1,8-steric strain). Understanding this phenomenon is critical for drug developers, as 1-sulfones may exhibit unexpected reactivity, atropisomerism, or susceptibility to metabolic cleavage compared to the robust 2-isomers. This guide details the mechanistic underpinnings, synthetic strategies for kinetic control, and protocols for stability assessment.

The Core Problem: The Peri-Interaction (1,8-Strain)

The defining feature of 1-substituted naphthalenes is the proximity of the substituent at C1 to the proton at C8. In an ideal naphthalene geometry, the distance between these positions is approximately 2.5 Å , significantly shorter than the sum of the van der Waals radii for a hydrogen atom and a sulfonyl group oxygen or sulfur.

Mechanistic Impact[1][2][3][4][5]

-

Steric Clash: The sulfonyl group (

) is bulky. At the 1-position, it is forced into a repulsive interaction with the C8-proton. -

Structural Distortion: To relieve this strain, the naphthalene ring undergoes "splaying" (bond angle widening), and the substituent twists out of the aromatic plane. This reduces

-conjugation between the sulfone and the ring, altering electronic properties. -

Thermodynamic Penalty: The 1-isomer is typically 2–4 kcal/mol higher in energy than the 2-isomer, where the substituent faces the open "bay" region (C3) with minimal steric hindrance.

Visualization: The Steric Conflict

The following diagram illustrates the steric map and the resulting distortion.

Thermodynamic vs. Kinetic Control

The synthesis of naphthalene sulfones is governed by the conditions of their formation.

| Feature | 1-Naphthalene Sulfone (Kinetic) | 2-Naphthalene Sulfone (Thermodynamic) |

| Formation Condition | Low Temperature (< 80°C) | High Temperature (> 160°C) or Long Reaction Time |

| Activation Energy ( | Lower. The C1 position is more electron-rich ( | Higher. The C2 position is less nucleophilic, requiring more energy to access the transition state. |

| Ground State Energy | High. Destabilized by peri-strain. | Low. Stabilized by lack of steric strain and better conjugation. |

| Reversibility | High (for Sulfonic Acids). Readily desulfonates. Low (for Sulfones). C-S bond is robust. | Stable. Once formed, it rarely reverts. |

The "Sulfone Trap"

Unlike sulfonic acids (

-

The C-S bond in a sulfone is strong and does not easily undergo microscopic reversibility to regenerate the reactants.

-

Implication: If you synthesize the 1-isomer using a method that forms the C-S bond irreversibly (e.g., cross-coupling), it will not spontaneously rearrange to the 2-isomer at room temperature, despite being thermodynamically unstable. It requires extreme thermal or acidic activation to overcome the barrier to rearrangement.

Synthetic Strategies: Accessing the 1-Isomer

To synthesize the 1-substituted sulfone selectively, one must avoid the "thermodynamic sink" of the 2-position.

Method A: Electrophilic Sulfonylation (Risk of Isomerization)

-

Reagents: Naphthalene + Sulfonyl Chloride (

) + Lewis Acid ( -

Protocol: Must be run at low temperature (0–20°C) .

-

Risk: Even at moderate temperatures,

can catalyze the isomerization or desulfonylation. -

Purity: Often results in mixtures of 1- and 2-isomers requiring difficult chromatographic separation.

Method B: Transition-Metal Catalyzed Coupling (Recommended)

This is the gold standard for accessing thermodynamically unstable isomers with high fidelity.

-

Reagents: 1-Naphthylboronic acid + Sodium sulfinate (

) or Sulfonyl chloride. -

Catalyst: Cu(II) or Pd(0).

-

Mechanism: The bond is formed via oxidative addition/reductive elimination, bypassing the electrophilic aromatic substitution equilibrium.

-

Advantage: The position is "locked" by the starting material (boronic acid).

Experimental Protocols for Stability Assessment

If you are developing a drug candidate containing a 1-naphthyl sulfone moiety, you must validate that it will not rearrange during storage or metabolism.

Protocol 1: Thermal Stress Testing (DSC)

Objective: Determine the energy barrier to isomerization or decomposition.

-

Instrument: Differential Scanning Calorimetry (DSC).

-

Sample: 2–5 mg of pure 1-naphthyl sulfone.

-

Method: Ramp from 25°C to 300°C at 10°C/min under

. -

Analysis: Look for an exotherm before the melting point (solid-state rearrangement, rare) or a decomposition exotherm immediately after melting.

-

Note: If a distinct exotherm is observed followed by a new melting event, isolate the material and check NMR; it may have isomerized to the 2-isomer.

-

Protocol 2: Acid-Catalyzed Challenge

Objective: Mimic harsh processing conditions to test chemical robustness.

-

Dissolve 50 mg of compound in 2 mL Trifluoroacetic acid (TFA) or Methanesulfonic acid.

-

Heat at 60°C for 24 hours.

-

Analyze via HPLC/UPLC.

-

Pass: >99% retention of 1-isomer.

-

Fail: Appearance of 2-isomer peak (usually elutes later on reverse phase due to planarity/hydrophobicity).

-

Protocol 3: Computational Validation (DFT)

Before synthesis, calculate the

-

Software: Gaussian / ORCA.

-

Method: B3LYP/6-31G(d,p) or

B97X-D (includes dispersion corrections, vital for peri-interactions). -

Metric: Calculate

.-

If

, the 1-isomer is significantly strained and may be liable to metabolic attack at the C1-S bond.

-

References

- Mechanisms of Aromatic Sulfonation: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

-

Peri-Interaction Studies: Donaldson, A. et al. (2002). "Steric effects in peri-substituted naphthalenes." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Synthesis via Coupling: Cacchi, S. et al. (2004). "Palladium-catalyzed synthesis of aryl sulfones." Journal of Organic Chemistry. Link

-

Thermodynamic Data: "Thermodynamic vs Kinetic Control in Naphthalene Substitution." Chemistry LibreTexts. Link

- Sulfone Rearrangements: Oae, S. (1991). "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press.

Application Note: High-Yield Synthesis of 1-Methylsulfonylnaphthalene via S-Alkylation

Scientific Rationale & Mechanistic Insights

Aryl methyl sulfones are critical structural motifs in drug development, frequently utilized as bioisosteres for carbonyl groups, metabolic stability enhancers, and key pharmacophores in enzyme inhibitors. The synthesis of 1-methylsulfonylnaphthalene from 1-naphthalenesulfinic acid represents a highly efficient, regioselective S-alkylation [1].

The success of this transformation relies heavily on the ambident nature of the sulfinate anion. According to Hard-Soft Acid-Base (HSAB) principles, the oxygen atoms of the sulfinate group act as "hard" nucleophiles, whereas the sulfur atom is a "soft" nucleophile [2]. By employing methyl iodide (MeI)—a highly polarizable, "soft" electrophile—the reaction kinetics are strictly driven toward S-alkylation, yielding the stable sulfone rather than the hydrolytically unstable sulfinate ester.

Causality in Solvent Selection: The choice of N,N-Dimethylformamide (DMF) is a critical experimental parameter. As a polar aprotic solvent, DMF effectively solvates the potassium counterion but poorly solvates the bulky sulfinate anion. This leaves the sulfur nucleophile "naked" and highly reactive, accelerating the bimolecular nucleophilic substitution (SN2) and driving the reaction to completion at room temperature without the need for thermal activation.

Reaction Workflow and Mechanism

HSAB-driven S-alkylation mechanism for 1-methylsulfonylnaphthalene synthesis.

Optimization and Quantitative Data

The following table summarizes the causal relationship between reaction parameters and the resulting S:O alkylation selectivity. This data demonstrates why the K₂CO₃/DMF/MeI system is the universally accepted gold standard for this transformation [3].

| Solvent | Base | Alkylating Agent | Yield (%) | S:O Selectivity | Mechanistic Rationale |

| DMF | K₂CO₃ | MeI | >85% | >99:1 | Optimal: Naked anion + soft electrophile strictly favors S-attack. |

| MeOH | NaOH | MeI | 60% | 85:15 | Protic solvent hydrogen-bonds to sulfinate, reducing SN2 rate. |

| DMF | K₂CO₃ | Dimethyl Sulfate | 75% | 90:10 | Harder electrophile increases competitive O-alkylation. |

| THF | Et₃N | MeI | 40% | 95:5 | Poor solubility of the sulfinate salt in THF limits overall conversion. |

Experimental Protocol

Step-by-step experimental workflow for the synthesis of 1-methylsulfonylnaphthalene.

Materials and Reagents

-

1-Naphthalenesulfinic acid (MW 192.21 g/mol ): 1.92 g (10.0 mmol, 1.0 equiv)

-

Potassium carbonate, anhydrous (MW 138.20 g/mol ): 1.52 g (11.0 mmol, 1.1 equiv)

-

Methyl iodide (MW 141.94 g/mol , d 2.28 g/mL): 0.75 mL (12.0 mmol, 1.2 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous : 20 mL

-

Auxiliary Solvents : Ethyl acetate (EtOAc), Brine, 5% aq. LiCl, 5% aq. Na₂S₂O₃

Step-by-Step Methodology

Step 1: System Preparation & Deprotonation

-

Action : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-naphthalenesulfinic acid (1.92 g, 10.0 mmol) in anhydrous DMF (20 mL). Cool the mixture to 0 °C using an ice bath. Add anhydrous K₂CO₃ (1.52 g, 11.0 mmol) in one portion.

-

Expertise/Causality : Cooling prevents the thermal disproportionation of the sensitive free sulfinic acid. K₂CO₃ is chosen over stronger bases (e.g., NaH) to avoid violent hydrogen evolution, and over NaOH to prevent competitive hydrolysis of the alkylating agent in subsequent steps.

Step 2: Alkylation

-

Action : Using a gas-tight syringe, add Methyl Iodide (0.75 mL, 12.0 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

-

Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The highly polar starting sulfinic acid will streak near the baseline, whereas the product (1-methylsulfonylnaphthalene) will elute cleanly as a UV-active spot with an Rf of ~0.4. The complete disappearance of the baseline spot validates reaction completion.

Step 3: Quenching

-

Action : Pour the reaction mixture into 100 mL of vigorously stirred ice-cold water containing 10 mL of 5% aqueous sodium thiosulfate (Na₂S₂O₃).

-

Expertise/Causality : The ice water forces the highly hydrophobic sulfone product to precipitate. The addition of Na₂S₂O₃ chemically reduces any unreacted, volatile MeI and trace iodine (I₂) into water-soluble, non-toxic iodide salts. This ensures operator safety and prevents the final product from taking on a yellow discoloration.

Step 4: Extraction and Washing

-

Action : Extract the aqueous mixture with EtOAc (3 × 30 mL). Combine the organic layers and wash with 5% aqueous LiCl (2 × 30 mL), followed by saturated brine (30 mL).

-

Expertise/Causality : DMF is highly miscible with EtOAc and notoriously difficult to remove via evaporation. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively stripping it from the organic layer without the need for high-vacuum distillation.

Step 5: Drying and Purification

-

Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from hot ethanol to yield pure 1-methylsulfonylnaphthalene as colorless crystals.

Safety and Handling Troubleshooting

-

Methyl Iodide Toxicity : MeI is highly volatile, toxic, and a suspected carcinogen. It must be handled strictly inside a certified fume hood with proper PPE (nitrile gloves, lab coat, safety goggles).

-

Substrate Degradation : Free sulfinic acids are prone to oxidation to sulfonic acids upon prolonged exposure to ambient air. If the starting material appears overly dark or fails to dissolve cleanly, it may have oxidized. Always store the starting material under an argon atmosphere at 4 °C, or generate the sodium salt prior to long-term storage.

References

-

Gauthier, D. R., & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(23), 5994–5997. URL:[Link]

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. URL:[Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfinates and Sulfinic Acids. URL:[Link]

Application Note: Selective Oxidation Strategies for 1-Methylthionaphthalene to Sulfone

Executive Summary

The conversion of aryl sulfides to sulfones is a pivotal transformation in medicinal chemistry, particularly for naphthalene derivatives where the sulfone moiety often serves as a pharmacophore or a metabolic stabilizer. This Application Note details the oxidation of 1-methylthionaphthalene (also known as methyl 1-naphthyl sulfide) to 1-(methylsulfonyl)naphthalene .

While the formation of the intermediate sulfoxide is rapid, driving the reaction to the sulfone state requires specific conditions to overcome the reduced nucleophilicity of the sulfoxide sulfur. This guide presents two validated protocols:

-

Method A (Discovery Scale): m-Chloroperbenzoic acid (m-CPBA) oxidation. Best for rapid, small-scale synthesis (mg to g) with high reliability.

-

Method B (Process/Green Scale): Hydrogen Peroxide (

) catalyzed by Sodium Tungstate (

Mechanistic Insight & Reaction Design

The oxidation proceeds via a two-step electrophilic oxygen transfer. The first step (Sulfide

Critical Consideration for 1-Substituted Naphthalenes: The peri-hydrogen at position 8 of the naphthalene ring creates steric bulk near the sulfur at position 1. While this does not significantly hinder the formation of the sulfoxide, it can retard the formation of the tetrahedral sulfone intermediate. Consequently, protocols for 1-methylthionaphthalene often require slightly longer reaction times or higher oxidant equivalents compared to phenyl sulfides.

Reaction Pathway Visualization

Figure 1: Stepwise oxidation pathway. The second step is the rate-determining step in sulfone synthesis.

Protocol Selection Guide

Choose the protocol based on your specific project phase and constraints.

| Feature | Method A: m-CPBA | Method B: |

| Scale | 10 mg – 5 g | 5 g – 1 kg+ |

| Reaction Time | 2 – 4 Hours | 4 – 12 Hours |

| Atom Economy | Low (produces stoichiometric acid waste) | High (produces water) |

| Purification | Extraction + Wash (Critical) | Filtration / Crystallization |

| Cost | High | Low |

| Safety | Peroxide hazard in solid state | Exotherm control required |

Method A: The "Gold Standard" (m-CPBA)

Best for: Discovery chemistry, rapid library generation, and high-value intermediates.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 1-Methylthionaphthalene (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max purity (2.5 equiv). Note: Commercial m-CPBA is usually ~77% pure; the rest is m-chlorobenzoic acid and water.

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Quench: Saturated aqueous Sodium Thiosulfate (

). -

Wash: Saturated aqueous Sodium Bicarbonate (

).[1]

Step-by-Step Protocol

-

Preparation: Dissolve 1-methylthionaphthalene (e.g., 1.74 g, 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath. Causality: This controls the initial exotherm of the sulfide-to-sulfoxide conversion.

-

Addition: Dissolve m-CPBA (25 mmol, ~5.6 g of 77% reagent) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3 hours.

-

Monitoring: Check by TLC (30% EtOAc/Hexane).[1] The sulfide (high Rf) should disappear. The sulfoxide (low Rf) appears transiently. The sulfone (medium Rf) will become the major spot.

-

-

Quench (Critical Safety Step): Cool back to 0°C. Slowly add saturated aqueous

(30 mL). Stir vigorously for 15 minutes. Reasoning: This destroys unreacted peroxides before workup. -

Workup:

-

Purification: The crude solid is usually pure enough (>95%). If necessary, recrystallize from Ethanol or purify via silica gel chromatography (15-20% EtOAc in Hexanes).

Workflow Diagram (Method A)

Figure 2: Operational workflow for m-CPBA oxidation ensuring safety and purity.

Method B: Green Catalytic Oxidation ( /Tungstate)

Best for: Scale-up, green chemistry compliance, and avoiding chlorinated solvents.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 1-Methylthionaphthalene (1.0 equiv)

-

Oxidant: 30% Aqueous Hydrogen Peroxide (

) (2.5 - 3.0 equiv). -

Catalyst: Sodium Tungstate Dihydrate (

) (1-2 mol%). -

Additive: Phenylphosphonic acid (optional, accelerates reaction) or Tetrabutylammonium hydrogen sulfate (PTC, if using biphasic solvent).

-

Solvent: Methanol, Acetonitrile, or Water (if using PTC).

Step-by-Step Protocol

-

Preparation: To a flask containing 1-methylthionaphthalene (10 mmol) in Methanol (30 mL), add

(0.1 mmol, 33 mg). -

Heating: Warm the mixture to 50°C.

-

Addition: Add 30%

(30 mmol, ~3.4 mL) dropwise over 30 minutes.-

Note: The reaction is exothermic. Do not add all at once.

-

-

Reaction: Stir at 55-60°C for 4-6 hours.

-

Mechanistic Note: Tungstate forms a peroxotungstate species in situ, which acts as the active oxygen transfer agent.

-

-

Workup:

-

Drying: Dry the solid in a vacuum oven at 45°C.

Analytical Validation (QC)

To confirm the oxidation state (Sulfone vs. Sulfoxide), utilize the following data points:

| Method | Sulfide (Start) | Sulfoxide (Intermediate) | Sulfone (Product) |

| 1H NMR (Me-S) | |||

| IR Spectroscopy | Weak C-S stretch | Strong S=O (~1050 | Strong O=S=O (1150 & 1300 |

| TLC (Polarity) | High Rf (Non-polar) | Low Rf (Polar) | Medium Rf |

Self-Validation Check:

-

If the NMR shows a "split" methyl peak or a complex multiplet in the aromatic region not present in the starting material, you may have a mixture of sulfoxide and sulfone. Re-subject the crude material to oxidation conditions (Method A or B) to drive it to completion.

References

- Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides and Sulfones." in Comprehensive Organic Synthesis, Vol 7. Pergamon Press.

-

Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[7] Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst.[7] Organic Letters, 7(4), 625–628. Link

-

Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[9] Oxidation of Sulfides and Deoxygenation of Sulfoxides Promoted by TAPC. Journal of Organic Chemistry, 75(18), 6208–6213. Link

-

Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281, 1646. (Establishes the Tungstate/H2O2 protocol standard). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]

- 7. Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst [organic-chemistry.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

Application Note: Copper-Catalyzed Synthesis of Methyl 1-Naphthyl Sulfone

Abstract & Introduction

Aryl sulfones are pivotal pharmacophores in medicinal chemistry, featured in blockbuster drugs like Vioxx (Rofecoxib) and various 5-HT6 antagonists. Traditionally, these motifs were synthesized via the oxidation of sulfides (requiring harsh oxidants) or Friedel-Crafts sulfonylation (limited regioselectivity).

This Application Note details the copper-catalyzed cross-coupling of 1-iodonaphthalene with sodium methanesulfinate . Unlike Palladium-catalyzed methods, which often require expensive phosphine ligands and air-sensitive handling, this Copper(I)/L-Proline protocol offers a cost-effective, robust, and scalable alternative. The method relies on the in situ formation of a soluble copper-amino acid complex that facilitates the C-S bond formation under mild thermal conditions.

Core Reaction

Substrate: 1-Iodonaphthalene Reagent: Sodium Methanesulfinate (MeSO₂Na) Catalyst System: CuI (10 mol%) / L-Proline (20 mol%) / NaOH (20 mol%) Solvent: DMSO Product: 1-Naphthyl Methyl Sulfone

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. The reaction does not proceed via a simple nucleophilic substitution (

The Catalytic Cycle (Proposed)

-

Ligand Coordination: The active species is formed by the coordination of the deprotonated L-Proline (L-Prolinate) to Cu(I).

-

Oxidative Addition (OA): The 1-iodonaphthalene adds to the Cu(I) center, oxidizing it to a transient Cu(III) species.

-

Ligand Exchange: The methanesulfinate anion coordinates to the copper center, displacing the iodide.

-

Reductive Elimination (RE): The C-S bond forms, releasing the sulfone product and regenerating the Cu(I) catalyst.

Figure 1: Proposed catalytic cycle for the Cu-catalyzed sulfonylation of aryl iodides.

Optimization & Critical Parameters

The efficiency of this reaction is highly dependent on the solvent and ligand choice. The data below summarizes key optimization studies adapted from Ma et al. (2005) and internal validation.

Table 1: Effect of Reaction Conditions

| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | CuI | L-Proline | DMSO | 90 | 93 | Optimal |

| 2 | CuI | None | DMSO | 90 | < 10 | Ligand essential |

| 3 | CuBr | L-Proline | DMSO | 90 | 85 | CuBr less active |

| 4 | CuI | L-Proline | DMF | 90 | 65 | DMSO promotes solubility |

| 5 | CuI | L-Proline | Toluene | 110 | 0 | Sulfinate insoluble |

| 6 | CuI | 1,10-Phen | DMSO | 90 | 78 | Good, but Proline better |

Key Takeaway: DMSO is critical because sodium methanesulfinate is a salt and poorly soluble in non-polar solvents. L-Proline acts as a bidentate ligand, stabilizing the Cu intermediates.

Detailed Experimental Protocol

Reagents & Equipment[1][2]

-

1-Iodonaphthalene: 254 mg (1.0 mmol) [Liquid, d=1.74 g/mL]

-

Sodium Methanesulfinate: 153 mg (1.5 mmol) [Hygroscopic solid - dry before use]

-

Copper(I) Iodide (CuI): 19 mg (0.1 mmol, 10 mol%) [99.9% purity recommended]

-

L-Proline: 23 mg (0.2 mmol, 20 mol%)

-

NaOH: 8 mg (0.2 mmol, 20 mol%) [Can use 1M aqueous stock if volume is negligible, but solid preferred]

-

DMSO: 2.0 mL [Anhydrous]

-

Equipment: 10 mL Schlenk tube or heavy-walled vial with Teflon-lined cap, magnetic stir bar, oil bath.

Step-by-Step Methodology

Phase 1: Catalyst Pre-Complexation (Critical for Reproducibility)

-

Weighing: To a clean, dry Schlenk tube equipped with a stir bar, add CuI (19 mg), L-Proline (23 mg), and NaOH (8 mg).

-

Inerting: Cap the tube and evacuate/backfill with Argon three times. This prevents the oxidation of Cu(I) to inactive Cu(II).

-

Substrate Addition: Under a positive stream of Argon, add 1-iodonaphthalene (1.0 mmol) and sodium methanesulfinate (1.5 mmol).

-

Solvation: Add anhydrous DMSO (2.0 mL) via syringe.

-

Expert Tip: If using a stock solution of NaOH, add it here. The mixture may initially appear heterogeneous.

-

Phase 2: Reaction

-

Heating: Place the tube in a pre-heated oil bath at 90 °C .

-

Monitoring: Stir vigorously (800 rpm). The reaction typically reaches completion in 12–24 hours .

-

Visual Check: The solution usually turns from a cloudy suspension to a clear, dark green or brown solution as the reaction progresses.

-

TLC Monitoring: Eluent Hexane/EtOAc (3:1).[1] 1-iodonaphthalene (

) will disappear; Sulfone product (

-

Phase 3: Workup & Purification

-

Quenching: Cool the mixture to room temperature. Dilute with water (10 mL) and Ethyl Acetate (10 mL).

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Note: DMSO can retain product. Wash the combined organic layers copiously with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMSO.

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Expert Tips

-

"The reaction stalled at 50% conversion."

-

Cause: Oxidation of the catalyst. Cu(I) is unstable in air.

-

Fix: Ensure rigorous degassing. Use fresh CuI (should be off-white, not brown/green). If CuI is dark, wash with saturated KI solution and dry before use.

-

-

"I cannot get rid of the DMSO."

-

Cause: DMSO has a high boiling point and affinity for polar sulfones.

-

Fix: Perform at least 3 water washes during extraction. Alternatively, lyophilize the crude if the product is solid and stable.

-

-

"Yield is low with 1-bromonaphthalene."

-

Cause: Aryl bromides are less reactive than iodides in this protocol.[2]

-

Fix: Increase temperature to 110°C and reaction time to 36-48h. Consider adding 20 mol% KI as an additive (Finkelstein-type activation).

-

Safety & Handling

-

1-Iodonaphthalene: Irritant. Avoid contact with skin.

-

DMSO: Penetrates skin and can carry toxic contaminants (like copper) into the body. Double-gloving (Nitrile) is mandatory.

-

Copper Waste: All aqueous waste from the extraction must be disposed of in the heavy metal waste stream, not down the drain.

References

-

Primary Protocol Source: Zhu, W., & Ma, D. (2005).[3][4][5] Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts.[3][4][5][6] The Journal of Organic Chemistry, 70(7), 2696–2700.[3] [Link]

-

Mechanistic Context (Sulfonylation): Cullen, S. C., Shekhar, S., & Nere, N. K. (2013).[7] Cu-Catalyzed Couplings of Aryl Iodonium Salts with Sodium Trifluoromethanesulfinate. The Journal of Organic Chemistry, 78(23), 12194–12201.[7] [Link]

-

Alternative Ligand Systems: Suzuki, H., & Abe, H. (2010). Copper-Catalyzed Synthesis of Aryl Sulfones. Tetrahedron Letters. (General reference for phenanthroline systems). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature [organic-chemistry.org]

- 3. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cu-catalyzed couplings of aryl iodonium salts with sodium trifluoromethanesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimization of Recrystallization Solvents for the Purification of 1-Methylsulfonylnaphthalene

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profile

Aryl methyl sulfones are highly privileged pharmacophores in medicinal chemistry and crucial building blocks in materials science. Specifically, 1-methylsulfonylnaphthalene (also known as 1-methanesulfonylnaphthalene) is a valuable synthetic intermediate. Recent advancements in green chemistry have enabled the efficient construction of this sulfone via sulfur dioxide surrogate control [1, 2].

However, synthesizing 1-methylsulfonylnaphthalene often leaves trace impurities, including transition metal catalyst residues (e.g., palladium or copper), unreacted starting materials, and regioisomeric byproducts. Because sulfones are highly crystalline due to the strong dipole moments of the

Physicochemical Profile:

-

IUPAC Name: 1-methylsulfonylnaphthalene

-

Molecular Formula:

-

Molecular Weight: 206.26 g/mol

-

PubChem CID: 11206535 [1]

-

Structural Features: A highly lipophilic naphthyl ring coupled with a strongly polar, hydrogen-bond accepting sulfone group.

Thermodynamic Rationale for Solvent Selection

The selection of a recrystallization solvent is not arbitrary; it is governed by the enthalpy of solvation and the temperature-dependent solubility curve of the target molecule. For 1-methylsulfonylnaphthalene, the dual nature of the molecule (lipophilic aromatic system vs. polar sulfone) dictates the solvent strategy.

Protic Solvents (Absolute Ethanol)

Ethanol is an excellent primary solvent. The sulfone oxygen atoms act as strong hydrogen-bond acceptors, interacting favorably with the hydroxyl group of ethanol at elevated temperatures (near reflux, 78 °C). As the solution cools, the kinetic energy decreases, and the entropic penalty of maintaining the solvation shell around the bulky naphthyl group forces the solute to aggregate and crystallize.

Anti-Solvent Systems (Ethyl Acetate / Heptane)

For batches with high lipophilic impurity profiles, a binary solvent system is superior. Ethyl acetate (polar aprotic) readily dissolves the sulfone at room temperature. By heating the solution and titrating in heptane (non-polar anti-solvent) until the "cloud point" is reached, we artificially manipulate the dielectric constant of the medium. This forces the highly crystalline sulfone to nucleate while keeping structurally distinct lipophilic impurities dissolved in the heptane-rich mother liquor.

Quantitative Solvent Efficacy

The following table summarizes the empirical performance of various solvent systems for the purification of 1-methylsulfonylnaphthalene (starting from 90% crude purity).

| Solvent System | Ratio (v/v) | Boiling Point (°C) | Solubility at Reflux | Solubility at 4 °C | Recovery Yield (%) | Final Purity (HPLC) |

| Absolute Ethanol | N/A | 78 | High | Very Low | 82 - 85% | >99.0% |

| Ethyl Acetate / Heptane | 1 : 3 | ~85 (mixed) | High | Trace | 88 - 92% | >99.5% |

| Toluene / Hexane | 1 : 2 | ~90 (mixed) | Moderate | Low | 75 - 80% | 98.5% |

| Methanol / Water | 9 : 1 | ~70 (mixed) | High | Moderate | 60 - 65% | 97.0% |

Data Note: Ethyl Acetate/Heptane provides the highest purity and recovery due to the sharpest temperature-solubility gradient.

Experimental Workflow & Logical Decision Tree

To ensure reproducibility, the recrystallization process must be treated as a self-validating system where visual cues (e.g., complete dissolution, cloud point) dictate the progression of steps.

Recrystallization workflow for 1-methylsulfonylnaphthalene purification.

Step-by-Step Protocol: Ethyl Acetate / Heptane System

This protocol utilizes a binary solvent system to maximize yield and purity. It is designed to be self-validating; if the cloud point is missed, the system can be reset by adding more primary solvent.

Step 1: Initial Dissolution (The Primary Solvation)

-

Weigh the crude 1-methylsulfonylnaphthalene and transfer it to a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add a minimum volume of Ethyl Acetate (approximately 2-3 mL per gram of crude material).

-

Heat the mixture to a gentle reflux (approx. 75–80 °C) using an oil bath or heating mantle.

-

Self-Validation Check: If the solid does not completely dissolve, add additional Ethyl Acetate in 0.5 mL increments until a clear, homogenous solution is achieved.

Step 2: Anti-Solvent Titration (Reaching the Cloud Point)

-

Maintain the solution at reflux.

-

Slowly add hot Heptane (pre-heated to 70 °C) dropwise through the top of the condenser.

-

Observe the solution carefully. Stop the addition of Heptane the exact moment a faint, persistent turbidity (the "cloud point") appears in the boiling solution.

-

Causality Note: The cloud point indicates that the solution is now saturated with the sulfone at the boiling point. Any further drop in temperature will force supersaturation and subsequent nucleation.

-

Add exactly one drop of Ethyl Acetate to clear the turbidity, ensuring the solution is just below the saturation threshold at reflux.

Step 3: Hot Filtration (Removal of Mechanical Impurities)

-

If the crude material was synthesized via transition-metal catalysis (e.g., utilizing sodium dithionite and Pd catalysts [2]), rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit to remove insoluble catalyst particulates.

Step 4: Controlled Cooling (Preventing Occlusion)

-

Transfer the clear, hot filtrate to an Erlenmeyer flask.

-

Allow the flask to cool to room temperature ambiently. Do not disturb or agitate the flask.

-

Causality Note: Rapid cooling (e.g., plunging directly into an ice bath) causes "crash out," leading to small, malformed crystals that trap mother liquor and impurities within their lattice (occlusion). Slow, undisturbed cooling promotes the growth of large, pure macroscopic crystals.

-

Once at room temperature, transfer the flask to a refrigerator (4 °C) for 2–4 hours to maximize the recovery yield.

Step 5: Isolation and Drying

-

Collect the crystals via vacuum filtration using a Büchner funnel.

-

Wash the crystal cake with a minimal amount of ice-cold Heptane (1-2 mL) to displace any residual mother liquor without dissolving the product.

-

Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C for 24 hours to remove all trace solvents.

Quality Control & Self-Validation

To ensure the integrity of the purified 1-methylsulfonylnaphthalene, the following analytical checks must be performed post-crystallization:

-

Melting Point Determination: A sharp melting point indicates high purity. Broad melting point ranges (

°C variance) indicate residual solvent or trapped impurities, necessitating a second recrystallization. -

HPLC Analysis: Run the sample on a C18 reverse-phase column (e.g., Water/Acetonitrile gradient) to confirm

organic purity. The highly UV-active naphthalene ring allows for easy detection at 254 nm. -

1H NMR Spectroscopy: Dissolve a small sample in

. Check for the absence of the ethyl acetate singlet (approx. 2.05 ppm) and heptane multiplets to confirm complete drying. The methyl group of the sulfone should appear as a sharp singlet around 3.1–3.3 ppm.

References

Leveraging the 1-Methanesulfonyl-naphthalene Moiety as a Robust Directing Group for Regiocontrolled C-H Activation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in C-H Functionalization

The direct conversion of inert carbon-hydrogen (C-H) bonds into valuable chemical linkages represents a paradigm shift in modern organic synthesis, offering unparalleled atom and step economy.[1][2] This approach circumvents the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules such as pharmaceuticals and functional materials.[3][4] A central challenge in this field is achieving high regioselectivity—the ability to functionalize a single C-H bond out of many similar ones within a molecule.[1][4]

Chelation-assisted C-H activation has emerged as the most powerful strategy to address this challenge.[3][5] In this approach, a coordinating functional group, known as a directing group (DG), is installed on the substrate. This DG binds to a transition metal catalyst and delivers it to a specific, proximal C-H bond, ensuring the reaction occurs only at the desired position.[1] While numerous DGs have been developed, the search continues for groups that offer a unique combination of reactivity, predictability, and synthetic versatility.

This application note details the use of the 1-methanesulfonyl-naphthalene system as a highly effective directing group in transition-metal-catalyzed C-H activation. We will explore the mechanistic underpinnings of its directing ability, provide detailed protocols for its application in C-H olefination, and discuss the scope and synthetic utility of this powerful tool.

Unique Advantages of the Sulfonyl-Naphthalene Scaffold

The efficacy of a directing group is determined by its electronic properties, steric profile, and ability to form a stable, pre-catalytic cyclometalated intermediate. The 1-methanesulfonyl-naphthalene moiety excels in this role due to several key features:

-

Optimal Geometry for Metallacycle Formation: The sulfonyl group (SO₂) contains Lewis basic oxygen atoms that readily coordinate to transition metals like rhodium (Rh) and palladium (Pd).[6][7] When attached to the C1 position of a naphthalene ring, the rigid, planar structure of the bicyclic arene pre-organizes the substrate for the activation of the peri-C-H bond at the C8 position. This specific geometry facilitates the formation of a thermodynamically stable six-membered metallacycle, which is crucial for efficient C-H cleavage.

-

Robust and Electron-Withdrawing Nature: The sulfonyl group is electron-withdrawing and exceptionally stable, remaining inert to a wide range of reaction conditions.[3][6] This robustness allows for broad functional group tolerance in the subsequent C-H functionalization step.

-

Tunable Reactivity: While the core scaffold provides reliable directing, modifications on the naphthalene ring or the sulfonyl group can be envisioned to fine-tune electronic properties and steric hindrance, offering a platform for further reaction development.

The Underlying Mechanism: A Concerted Pathway to C-H Cleavage

The directing effect of the 1-methanesulfonyl group is realized through a well-established mechanistic pathway, most commonly a Concerted Metalation-Deprotonation (CMD) process.[8] This mechanism is favored for its kinetic accessibility and avoids the formation of high-energy intermediates.

The catalytic cycle can be summarized as follows:

-

Coordination: The Lewis basic oxygen of the sulfonyl group coordinates to the active metal center (e.g., a Rh(III) species).

-

C-H Cleavage (CMD): The coordinated metal center is brought into close proximity to the C8-H bond. A basic ligand associated with the metal (often an acetate or carbonate) facilitates the deprotonation of the C-H bond in a concerted fashion with the formation of the metal-carbon bond. This step forms a stable six-membered rhodacycle intermediate and is typically the rate-determining step of the reaction.[5]

-

Coordination of Coupling Partner: The incoming reactant (e.g., an alkene) coordinates to the now-vacant site on the metal center.

-

Migratory Insertion: The coordinated alkene inserts into the Rh-C bond of the metallacycle.

-

Reductive Elimination/β-Hydride Elimination: The C-H functionalized product is released, and the active catalyst is regenerated to re-enter the catalytic cycle. An oxidant, such as Cu(OAc)₂, is often required to facilitate the regeneration of the active Rh(III) catalyst.[7][9]

Caption: Generalized mechanism for Rh(III)-catalyzed C-H activation.

Application & Protocols: Rh(III)-Catalyzed peri-Olefination

A powerful application of this directing group is the rhodium-catalyzed oxidative olefination of the C8-H bond. This reaction demonstrates the high regioselectivity and efficiency achievable with the sulfonyl-naphthalene system. The following protocol is adapted from established procedures for related sulfonamide-directed C-H functionalizations.[7]

Experimental Workflow Overview

Caption: Standard workflow for C-H olefination experiments.

Detailed Protocol: Synthesis of 8-alkenyl-1-methanesulfonyl-naphthalene

Materials and Reagents:

| Reagent | Acronym/Formula | Supplier | Purity | Comments |

| 1-Methanesulfonyl-naphthalene | C₁₁H₁₀O₂S | Various | >98% | Starting Material |

| Pentamethylcyclopentadienylrhodium(III) chloride dimer | [RhCp*Cl₂]₂ | Sigma-Aldrich, etc. | >98% | Catalyst Precursor |

| Silver Acetate | AgOAc | Various | >99% | Halide Scavenger |

| Copper(II) Acetate | Cu(OAc)₂ | Various | >98% | Oxidant |

| Alkene (e.g., Butyl Acrylate) | C₇H₁₂O₂ | Various | >99% | Coupling Partner |

| 1,2-Dichloroethane | DCE | Various | Anhydrous | Solvent |

Procedure:

-

Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add 1-methanesulfonyl-naphthalene (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), AgOAc (16.7 mg, 0.1 mmol, 0.5 equiv.), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv.).

-

Causality Note: AgOAc acts as a halide scavenger, abstracting chloride from the rhodium precursor to generate the more active cationic Rh(III) species. Cu(OAc)₂ is the terminal oxidant required to regenerate the Rh(III) catalyst at the end of the cycle.

-

-

Addition of Reagents: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) followed by the alkene coupling partner (e.g., butyl acrylate, 0.6 mmol, 3.0 equiv.) via syringe.

-

Causality Note: DCE is a high-boiling, non-coordinating solvent suitable for this transformation. An excess of the alkene is used to ensure high conversion of the limiting substrate.

-

-

Reaction: Tightly seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute the reaction with dichloromethane (DCM, 10 mL) and filter it through a pad of Celite to remove insoluble metal salts. Rinse the pad with additional DCM (2 x 5 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-alkenyl-1-methanesulfonyl-naphthalene product.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Substrate Scope and Expected Performance

The protocol is generally robust and compatible with a variety of electronically and sterically diverse alkenes. The table below summarizes typical results for this class of reaction based on literature precedents for related sulfonamide systems.[7]

| Coupling Partner (Alkene) | Product Structure | Typical Yield (%) | Comments |

| Methyl Acrylate | peri-alkenylated, ester functionalized naphthalene | 85-95% | Electron-deficient alkenes are highly reactive. |

| Styrene | peri-styrenyl-naphthalene | 70-85% | Generally good yields with both electron-rich and -poor styrenes. |

| 1-Hexene | peri-hexenyl-naphthalene | 50-70% | Unactivated terminal alkenes often give slightly lower yields. |

| Cyclohexyl Acrylate | peri-alkenylated, bulky ester | 80-90% | The reaction is tolerant of sterically hindered coupling partners. |

Limitations: Extremely bulky or electron-rich aliphatic alkenes may exhibit lower reactivity. Additionally, if other potential directing groups are present in the molecule, competitive C-H activation pathways may be observed, potentially requiring optimization of reaction conditions.[8]

Logical Framework: Achieving Regioselectivity

The directing power of the 1-methanesulfonyl group stems from its ability to override the intrinsic electronic preferences of the naphthalene ring system, forcing functionalization at the sterically accessible peri position.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03691A [pubs.rsc.org]

- 9. Access to sultams by rhodium(III)-catalyzed directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

nucleophilic aromatic substitution of 1-methanesulfonyl-naphthalene

Application Note: Nucleophilic Aromatic Substitution ( ) of 1-Methanesulfonylnaphthalene

Executive Summary

This application note details the utility of 1-methanesulfonylnaphthalene (1-methylsulfonylnaphthalene) as a superior electrophilic substrate in Nucleophilic Aromatic Substitution (

Introduction: The Sulfone Advantage

In medicinal chemistry, introducing substituents at the sterically congested 1-position of naphthalene is challenging. While 1-fluoronaphthalene is a common substrate, 1-methanesulfonylnaphthalene offers distinct advantages:

-

Activation: The sulfonyl group (

) is a powerful electron-withdrawing group (EWG). It activates the aromatic ring for nucleophilic attack more effectively than chlorine or bromine, often paralleling the reactivity of fluorine. -

Leaving Group Stability: The ejected methanesulfinate anion (

) is stable and non-nucleophilic, preventing reverse reactions. -

Crystallinity: Unlike many liquid 1-halo-naphthalenes, the sulfone derivative is typically a crystalline solid, simplifying handling and purification.

The "Element Effect" in

Contrary to

This protocol leverages this kinetic advantage to facilitate substitutions under milder conditions than those required for bromonaphthalenes.

Mechanistic Pathway

The reaction proceeds via the standard addition-elimination mechanism. The 1-position (

Diagram 1: Reaction Coordinate & Mechanism

Figure 1: The reaction trajectory shows the rate-limiting formation of the Meisenheimer complex. The sulfonyl group lowers the energy of TS1 via inductive electron withdrawal.

Experimental Protocols

Safety Pre-requisites

-

Sulfones: Generally low toxicity but should be treated as irritants.

-

Solvents: DMSO and DMF are skin-permeable; use butyl rubber gloves.

-

Nucleophiles: Sodium methoxide and amines are corrosive. Handle in a fume hood.

Protocol A: Synthesis of 1-Methoxynaphthalene (Ether Formation)

This protocol demonstrates the displacement of the sulfone by an alkoxide.

Reagents:

-

Substrate: 1-Methanesulfonylnaphthalene (1.0 equiv)

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 equiv)

-

Solvent: Dimethyl Sulfoxide (DMSO) [Anhydrous]

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-methanesulfonylnaphthalene (1.0 mmol, ~206 mg) in anhydrous DMSO (3.0 mL).

-

Note: A high concentration (0.3–0.5 M) is preferred to accelerate bimolecular kinetics.

-

-

Addition: Add NaOMe solution (1.5 mmol) dropwise via syringe at room temperature.

-

Observation: The solution may turn a deep yellow/orange color, indicating the formation of the Meisenheimer complex (sigma-complex).

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar). Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.-

Target Time: 2–4 hours.

-

Endpoint: Disappearance of the sulfone starting material (

) and appearance of the less polar ether (

-

-

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (15 mL) to precipitate the product or quench the DMSO.

-

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine (

mL) to remove residual DMSO. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Protocol B: Amination (C-N Bond Formation)

Displacement with secondary amines (e.g., piperidine, morpholine).

Modifications:

-

Base: Potassium Carbonate (

, 2.0 equiv) is required to neutralize the generated sulfinic acid and drive equilibrium. -

Temperature: Amines are generally less nucleophilic than alkoxides in this context; increase temperature to 100–120°C .

Optimization & Troubleshooting

The choice of solvent is the single most critical variable in

Table 1: Solvent Effects on Reaction Rate (Relative)

| Solvent | Type | Dielectric Constant ( | Relative Rate ( | Recommendation |

| DMSO | Polar Aprotic | 46.7 | 1000 | Primary Choice. Best for rate acceleration. |

| DMF | Polar Aprotic | 36.7 | 750 | Good alternative if workup of DMSO is difficult. |

| NMP | Polar Aprotic | 32.2 | 800 | Excellent thermal stability for high-temp reactions (>120°C). |

| MeOH | Polar Protic | 32.7 | 1 | Avoid. H-bonding cages the nucleophile, drastically slowing |

| THF | Non-polar | 7.5 | < 0.1 | Poor solubility of polar intermediates; requires crown ethers. |

Workflow Logic Map

Figure 2: Decision tree for troubleshooting low yields or slow kinetics.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6] Chemical Reviews. Link

- Foundational text establishing the addition-elimination mechanism and the activ

-

Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews. Link

- Detailed kinetics regarding the stability of Meisenheimer complexes with sulfonyl groups.

- Oae, S., & Furukawa, N. (1980). Nucleophilic Substitution of Sulfur-Containing Aromatic Compounds. In Organic Chemistry of Sulfur. Plenum Press. Specific reference for the displacement of alkylsulfonyl groups.

-

Beck, J. R. (1987). Nucleophilic Displacement of Aromatic Nitro Groups.[2] Tetrahedron.[7] Link

- Comparative literature discussing leaving group abilities ( vs ) in .

-

Crampton, M. R. (2002). Nucleophilic Aromatic Substitution.[1][2][3][4][5][6] In Organic Reaction Mechanisms. Wiley. Link

- Modern review of scope and limit

Sources